Cas no 52101-06-1 (1-Butene, 2-methyl-1-(methylthio)-, (Z)-)

1-Butene, 2-methyl-1-(methylthio)-, (Z)- structure
52101-06-1 structure
Product name:1-Butene, 2-methyl-1-(methylthio)-, (Z)-
CAS No:52101-06-1
MF:C6H12S
MW:116.224480628967
CID:1578673
PubChem ID:71365814

1-Butene, 2-methyl-1-(methylthio)-, (Z)- Chemical and Physical Properties

Names and Identifiers

    • 1-Butene, 2-methyl-1-(methylthio)-, (Z)-
    • 2-methyl-1-methylsulfanylbut-1-ene
    • 2-Methyl-1-(methylsulfanyl)but-1-ene
    • 52101-06-1
    • DTXSID30789199
    • Inchi: InChI=1S/C6H12S/c1-4-6(2)5-7-3/h5H,4H2,1-3H3
    • InChI Key: FMPSOGOKRBSRLA-UHFFFAOYSA-N
    • SMILES: CCC(=CSC)C

Computed Properties

  • Exact Mass: 116.06606
  • Monoisotopic Mass: 116.06597156g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 2
  • Complexity: 64.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 2.7
  • Topological Polar Surface Area: 25.3Ų

Experimental Properties

  • PSA: 0

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